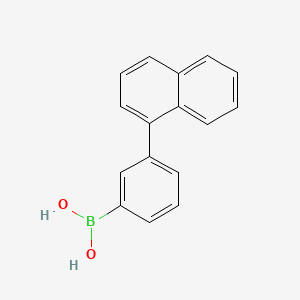

(3-(Naphthalen-1-yl)phenyl)boronic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

(3-naphthalen-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BO2/c18-17(19)14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXYUCJLQZCNPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CC=CC3=CC=CC=C32)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10730482 | |

| Record name | [3-(Naphthalen-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881913-20-8 | |

| Record name | [3-(Naphthalen-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10730482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-(Naphthalen-1-yl)phenyl)boronic acid

CAS Number: 881913-20-8

This technical guide provides comprehensive information on (3-(Naphthalen-1-yl)phenyl)boronic acid, a key building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and synthetic chemistry. This document details the compound's physicochemical properties, synthesis protocols, key applications, and the mechanistic pathways of its most common reactions.

Compound Identification and Properties

This compound is an arylboronic acid derivative that features both a naphthalene and a phenyl moiety. This structure makes it a valuable intermediate for the synthesis of complex aromatic compounds.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 881913-20-8 | [1][2] |

| Molecular Formula | C₁₆H₁₃BO₂ | [1][2] |

| Molecular Weight | 248.09 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-(1-Naphthyl)phenylboronic acid, [3-(1-Naphthalenyl)phenyl]boronic acid | [2][3] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥98% (typical) | [1] |

| Storage | Sealed in a dry environment at room temperature or under inert gas (Nitrogen or Argon) at 2-8°C. |

Table 2: Spectroscopic and Computational Data

| Data Type | Information | Reference(s) |

| SMILES | B(C1=CC(=CC=C1)C2=CC=CC3=CC=CC=C32)(O)O | [1] |

| InChIKey | HFXYUCJLQZCNPD-UHFFFAOYSA-N | [1][4] |

| ¹H NMR | Spectrum available, but specific peak data is not fully detailed in the provided search results. | [4] |

| ¹¹B NMR | The chemical shifts for arylboronic acids are typically around 30 ppm. | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A representative protocol is detailed below.

Synthesis of this compound.[2]

This procedure describes the synthesis from 1-bromonaphthalene and 1,3-phenylenediboronic acid.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 1,3-phenylenediboronic acid (1.99 g, 12 mmol), 1-bromonaphthalene (2.07 g, 10 mmol), tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol), and potassium carbonate (4.15 g, 30 mmol) in 100 mL of a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Reaction Conditions: Stir the mixture at reflux (80 °C) for 2 hours.

-

Work-up: After the reaction is complete, separate the organic layer. Extract the aqueous layer three times with diethyl ether (40 mL each).

-

Purification: Combine the organic phases, dry with magnesium sulfate, filter, and evaporate the solvent. Purify the resulting residue by silica gel column chromatography to yield the final product.

Caption: Synthesis of the target compound via Suzuki Coupling.

Applications and Methodologies

This compound is a versatile reagent primarily used in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, which form carbon-carbon bonds.[1][3] This reaction is fundamental for constructing biaryl architectures, which are prevalent in pharmaceuticals and advanced materials.[3]

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1, 10 mL).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction Conditions: Heat the mixture with stirring at a specified temperature (e.g., 80-100 °C) for a designated time (typically 4-24 hours), monitoring the reaction progress by TLC or GC.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: General catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Materials Science

The unique photophysical properties derived from the extended π-conjugated system of the naphthalene and phenyl rings make this boronic acid a valuable precursor for organic electronic materials. It is used in the synthesis of molecules for Organic Light-Emitting Diodes (OLEDs) and other organic semiconductors.[1][3]

Caption: Workflow for OLED material synthesis.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids are recognized as important pharmacophores due to their unique ability to form reversible covalent bonds with diols, which are present in many biological molecules like sugars and enzyme active sites.[3] While this compound is primarily a synthetic intermediate, it is used to construct larger, more complex molecules that are screened for potential therapeutic activity, including in the development of novel anti-cancer and antiviral agents.[2]

Safety and Handling

As with all boronic acids, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is supplied as a white crystalline powder and is stable under standard laboratory storage conditions.[1]

This document is intended for informational purposes for a scientific audience and is based on currently available data. Users should always consult original research and safety data sheets before conducting any experiments.

References

- 1. Thermo Scientific™ this compound 98% | LabMart Limited [labmartgh.com]

- 2. BORONIC ACID, [3-(1-NAPHTHALENYL)PHENYL]- | 881913-20-8 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. BORONIC ACID, [3-(1-NAPHTHALENYL)PHENYL]-(881913-20-8) 1H NMR [m.chemicalbook.com]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

An In-depth Technical Guide to the Synthesis of (3-(Naphthalen-1-yl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Naphthalen-1-yl)phenyl)boronic acid is a valuable building block in organic synthesis, particularly in the construction of complex biaryl molecules for applications in medicinal chemistry, materials science, and organic electronics.[1] Its structure, featuring a naphthalene moiety linked to a phenylboronic acid, allows for its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, including detailed experimental protocols, quantitative data, and mechanistic diagrams. The information presented is intended to equip researchers and professionals in drug development and related fields with the necessary knowledge to synthesize and utilize this versatile compound.

Introduction

Arylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis. Their stability, low toxicity, and broad functional group tolerance make them ideal reagents for a variety of chemical transformations. This compound is a specific derivative that has garnered interest due to its utility in creating extended aromatic systems. These systems are often key structural motifs in pharmacologically active compounds and advanced materials. This guide will focus on the most practical and widely employed synthetic strategies for the preparation of this important molecule.

Synthetic Strategies

The synthesis of this compound can be approached through several key disconnection strategies. The most prominent and efficient methods involve:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of biaryl compounds and represents a primary route to the target molecule.

-

Organometallic Intermediates: The use of Grignard or organolithium reagents derived from a suitable precursor, followed by borylation, offers an alternative and effective synthetic pathway.

This guide will detail both approaches, providing theoretical background and practical experimental procedures.

Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[2] For the synthesis of this compound, two main variations of this approach are feasible, differing in the choice of starting materials.

Reaction Scheme:

Figure 1: General workflow for the Suzuki-Miyaura coupling synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with an aryl halide. This can be adapted for the synthesis of this compound by using either naphthalene-1-boronic acid and a 3-halophenylboronic acid precursor or a 1-halonaphthalene and (3-halophenyl)boronic acid.

Materials:

-

Aryl Halide (e.g., 1-Bromo-3-iodobenzene) (1.0 equiv)

-

Arylboronic Acid (e.g., Naphthalene-1-boronic acid) (1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)

-

Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (3.0 equiv)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid (1.2 equivalents) and the base (3.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Under the inert atmosphere, add the palladium catalyst (0.05 equivalents).

-

Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).

-

Add the aryl halide (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure this compound.[3]

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-3-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |

| 2 | 1-Iodo-3-nitrobenzene | Naphthalene-1-boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 100 | 10 | 78 |

| 3 | 1-Bromonaphthalene | (3-Formylphenyl)boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | THF/H₂O | 65 | 24 | 88 |

Note: The data in this table is representative of Suzuki-Miyaura reactions for the synthesis of analogous biaryl compounds and serves as a general guideline.[3]

Synthesis via Organometallic Intermediates

An alternative and robust strategy for the synthesis of this compound involves the preparation of an organometallic intermediate from a suitable aryl halide precursor, followed by quenching with a borate ester. This approach typically utilizes either a Grignard reagent or an organolithium species.

Logical Workflow:

Figure 2: Workflow for the synthesis via organometallic intermediates.

Synthesis of the Precursor: 1-Bromo-3-(naphthalen-1-yl)benzene

The key starting material for this approach is 1-bromo-3-(naphthalen-1-yl)benzene. This intermediate can be synthesized via a Suzuki-Miyaura coupling reaction between 1,3-dibromobenzene or 1-bromo-3-iodobenzene and naphthalene-1-boronic acid, carefully controlling the stoichiometry to favor mono-arylation.

Experimental Protocol: Grignard Reaction and Borylation

This protocol outlines the formation of a Grignard reagent from 1-bromo-3-(naphthalen-1-yl)benzene and its subsequent reaction with a trialkyl borate to yield the desired boronic acid.

Materials:

-

1-Bromo-3-(naphthalen-1-yl)benzene (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (a small crystal for initiation)

-

Triisopropyl borate (B(OiPr)₃) (1.5 equiv)

-

Aqueous HCl (e.g., 1 M)

Procedure:

-

Activate the magnesium turnings in a flame-dried, three-necked round-bottom flask under an inert atmosphere. Add a small crystal of iodine.

-

Prepare a solution of 1-bromo-3-(naphthalen-1-yl)benzene (1.0 equivalent) in anhydrous THF in a dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium suspension. Gentle warming may be required to initiate the reaction, indicated by the disappearance of the iodine color and the appearance of a cloudy solution.

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Slowly add triisopropyl borate (1.5 equivalents) to the cooled Grignard solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow, dropwise addition of aqueous HCl (e.g., 1 M) at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.[4][5][6]

Experimental Protocol: Lithiation and Borylation

This protocol describes the formation of an organolithium species from 1-bromo-3-(naphthalen-1-yl)benzene via lithium-halogen exchange, followed by borylation.

Materials:

-

1-Bromo-3-(naphthalen-1-yl)benzene (1.0 equiv)

-

n-Butyllithium (n-BuLi) (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

-

Triisopropyl borate (B(OiPr)₃) (1.5 equiv)

-

Aqueous HCl (e.g., 1 M)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 1-bromo-3-(naphthalen-1-yl)benzene (1.0 equivalent) in anhydrous THF or Et₂O.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Slowly add triisopropyl borate (1.5 equivalents) to the organolithium solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow, dropwise addition of aqueous HCl (e.g., 1 M) at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.[7]

Table 2: Typical Quantitative Data for Grignard/Lithiation-Borylation Reactions

| Entry | Aryl Halide | Organometallic Reagent | Borylation Agent | Typical Yield (%) |

| 1 | Aryl Bromide | Grignard | Triisopropyl borate | 80-95 |

| 2 | Aryl Bromide | n-BuLi | Triisopropyl borate | 85-98 |

Note: The data in this table is representative of the borylation of aryl organometallic reagents and serves as a general guideline.[4]

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₃BO₂ |

| Molecular Weight | 248.09 g/mol |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥98% |

| CAS Number | 881913-20-8 |

Data obtained from commercial supplier specifications.[1]

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. The Suzuki-Miyaura coupling offers a direct and efficient route, while the use of organometallic intermediates provides a robust alternative. The choice of synthetic pathway will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis and application of this important synthetic building block.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (3-(Naphthalen-1-yl)phenyl)boronic acid

This document provides a comprehensive technical overview of this compound, a versatile arylboronic acid derivative. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and its significant applications in organic synthesis and medicinal chemistry.

Core Properties and Specifications

This compound is a white crystalline powder recognized for its high purity.[1][2] It serves as a crucial building block in modern organic synthesis, particularly in the formation of complex aromatic structures.[1][2][3] Its stability under standard laboratory conditions makes it a reliable reagent for a variety of chemical transformations.[1][2]

Quantitative Data Summary

The key identifying and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 881913-20-8 | [2][4] |

| Molecular Formula | C₁₆H₁₃BO₂ | [2][4][5] |

| Molecular Weight | 248.09 g/mol | [2] |

| Appearance | White Crystalline Powder | [1][2] |

| Purity | ≥98% | [1][2][3][5] |

| IUPAC Name | This compound | [2] |

| SMILES | B(C1=CC(=CC=C1)C2=CC=CC3=CC=CC=C32)(O)O | [2] |

| InChI Key | HFXYUCJLQZCNPD-UHFFFAOYSA-N | [2] |

| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [4] |

Chemical Reactivity and Applications

The utility of this compound stems from the unique electronic properties of the boronic acid functional group. The boron atom possesses an empty p-orbital, rendering it a mild Lewis acid capable of acting as an electrophile.[3][6] This characteristic is fundamental to its primary applications.

Suzuki-Miyaura Cross-Coupling

This compound is extensively used as a reagent in Suzuki-Miyaura cross-coupling reactions.[1][2] This powerful palladium-catalyzed method forms carbon-carbon bonds, enabling the synthesis of complex biaryls and other conjugated systems that are core structures in many pharmaceutical ingredients and advanced organic materials.[3][7][8]

Medicinal Chemistry and Drug Development

In drug development, the boronic acid moiety can form reversible covalent bonds with nucleophilic groups, such as the hydroxyl groups of serine or threonine residues found in the active sites of enzymes.[3] This mechanism is exploited in the design of targeted enzyme inhibitors.[7] While specific biological targets for this compound are not extensively documented in the provided results, its structural motifs are of high interest for creating pharmaceutical intermediates for a range of therapeutic areas.[1][2]

Materials Science

The presence of both naphthalene and phenyl moieties makes this compound a valuable precursor for synthesizing extended conjugated systems.[3] These materials are integral to the development of organic electronics, including Organic Light-Emitting Diodes (OLEDs) and molecular sensors.[1][3][9]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound, based on standard and established procedures for arylboronic acids.

Synthesis Protocol

A common method for preparing arylboronic acids is through the reaction of an organometallic intermediate, such as a Grignard reagent, with a trialkyl borate followed by acidic hydrolysis.[8][10]

Objective: To synthesize this compound from 1-bromo-3-(naphthalen-1-yl)benzene.

Materials:

-

1-bromo-3-(naphthalen-1-yl)benzene

-

Magnesium (Mg) turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate (B(OMe)₃)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2M)

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Formation:

-

Dry all glassware thoroughly in an oven and assemble under an inert atmosphere.

-

To a round-bottom flask, add magnesium turnings and a small crystal of iodine (as an initiator).

-

Dissolve 1-bromo-3-(naphthalen-1-yl)benzene in anhydrous THF and add it dropwise to the magnesium turnings with stirring.

-

The reaction may require gentle heating to initiate. Once started, maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent to room temperature.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 2M aqueous HCl. Stir vigorously for 1-2 hours until two clear layers form.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

-

Purification Protocol

Purification is critical to remove unreacted starting materials and boroxine anhydrides. Recrystallization is often an effective method.[11]

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., Toluene/Hexane, Water, or Ethanol/Water)

Procedure (Recrystallization):

-

Dissolve the crude product in a minimum amount of the hot solvent (e.g., toluene).

-

If the solution is colored, activated charcoal can be added and the mixture heated for a few minutes before hot filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the resulting white crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent (e.g., hexane) and dry under vacuum.

For challenging purifications, derivatization into a boronate salt or adduct can be employed, followed by isolation and regeneration of the pure boronic acid.[12]

Characterization Methodologies

The structure and purity of the final product are confirmed using standard spectroscopic techniques.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. The aromatic region will show a complex pattern of signals corresponding to the phenyl and naphthalenyl protons. The B(OH)₂ protons typically appear as a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: Shows signals for each unique carbon atom. The carbon atom directly bonded to the boron (C-B) may not be observed or may appear as a very broad signal due to quadrupolar relaxation.[13][14]

-

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. Characteristic peaks for a boronic acid include a broad O-H stretch (around 3200-3600 cm⁻¹) and a strong B-O stretch (around 1350 cm⁻¹).[3]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound.[3] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₁₆H₁₃BO₂).

References

- 1. Thermo Scientific™ this compound 98% | LabMart Limited [labmartgh.com]

- 2. Thermo Scientific™ this compound 98% | LabMart Limited [labmartgh.com]

- 3. This compound|98%|CAS 881913-20-8 [benchchem.com]

- 4. This compound - CAS:881913-20-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. mdpi.com [mdpi.com]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 9. m.globalchemmall.com [m.globalchemmall.com]

- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

- 14. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]

Spectroscopic and Application Guide for (3-(Naphthalen-1-yl)phenyl)boronic acid

An In-depth Technical Document for Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Naphthalen-1-yl)phenyl)boronic acid, with the CAS Number 881913-20-8, is an arylboronic acid derivative that serves as a critical building block in modern organic synthesis.[1][2][3][4] Its structure, featuring both a naphthalene and a phenyl moiety, makes it a versatile reagent, particularly in the synthesis of complex biaryl architectures through palladium-catalyzed cross-coupling reactions.[1][2] This guide provides a detailed overview of the spectroscopic properties of this compound and outlines a key experimental workflow for its application in Suzuki-Miyaura cross-coupling.

Chemical Properties and Structure

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 881913-20-8 |

| Molecular Formula | C₁₆H₁₃BO₂ |

| Molecular Weight | 248.09 g/mol |

| Appearance | Typically a white to off-white powder or crystalline solid.[1] |

| Purity | Commercially available with ≥98% purity.[1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively published. The following sections provide available data and expected spectral characteristics based on the analysis of its structural features and comparison with related compounds.

¹H NMR Spectroscopy

A representative ¹H NMR spectrum for this compound is available.[5] While precise, tabulated data is not provided in the source, a qualitative analysis of the spectrum indicates the presence of aromatic protons corresponding to both the naphthalene and phenyl rings. The protons of the boronic acid group (-B(OH)₂) are also expected to be present, though their chemical shift can be broad and variable depending on the solvent and concentration.

Expected ¹H NMR Spectral Features: The aromatic region (typically δ 7.0-8.5 ppm) will show a complex pattern of multiplets due to the coupling of protons on the naphthalene and phenyl rings. The protons on the phenyl ring are expected to show distinct signals, with the proton ortho to the boronic acid group appearing at a downfield chemical shift. The naphthalene protons will also exhibit characteristic splitting patterns. The two hydroxyl protons of the boronic acid group may appear as a broad singlet, the chemical shift of which is highly dependent on the experimental conditions.

¹³C NMR Spectroscopy

| Carbon Environment | Expected Chemical Shift (ppm) |

| Phenyl C-B | ~130-140 (often a weak signal) |

| Aromatic C-H (Phenyl) | ~125-135 |

| Aromatic C-C (Phenyl-Naphthyl) | ~140-145 |

| Aromatic C-H (Naphthyl) | ~124-134 |

| Aromatic Quaternary C (Naphthyl) | ~130-135 |

¹¹B NMR Spectroscopy

For arylboronic acids, the ¹¹B NMR chemical shift is typically observed in the range of δ 27-33 ppm.[9] This technique is particularly useful for confirming the presence and electronic environment of the boron atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, C-H, C=C, and B-O bonds.[10][11]

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| O-H stretch (boronic acid) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=C stretch (aromatic) | 1400-1600 |

| B-O stretch | 1300-1400 |

| C-B stretch | 1000-1100 |

Mass Spectrometry (MS)

Mass spectrometry of arylboronic acids can be complex due to their tendency to dehydrate and form cyclic boroxine trimers.[12] Using soft ionization techniques like Electrospray Ionization (ESI) is often preferred.

Expected Mass Spectral Data (ESI-MS):

-

[M+H]⁺: m/z ≈ 249.10

-

[M+Na]⁺: m/z ≈ 271.08

-

[M-H]⁻: m/z ≈ 247.08

Fragmentation patterns in mass spectrometry would likely show losses of water and potentially cleavage of the C-B bond or fragmentation of the aromatic rings.[13][14]

UV-Vis Spectroscopy

Arylboronic acids exhibit characteristic ultraviolet (UV) absorbance due to the π-π* transitions of the aromatic systems.[15] The presence of the extended conjugation from the naphthalene moiety is expected to result in absorption maxima at longer wavelengths compared to simple phenylboronic acid. The exact λmax values would be dependent on the solvent used.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

-

¹¹B NMR: A proton-decoupled ¹¹B NMR spectrum can be acquired to observe the boron signal.

FT-IR Spectroscopy

Sample Preparation (Solid State):

-

Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal.[10]

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Collection: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be collected and subtracted from the sample spectrum.

Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The addition of a small amount of formic acid or ammonium hydroxide can aid in ionization for positive or negative ion mode, respectively.[12]

Instrumentation and Data Acquisition:

-

Instrument: An Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Analysis: The sample solution is infused into the ESI source. The mass spectrum is recorded in either positive or negative ion mode over a suitable mass range (e.g., m/z 100-500).

Application: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds, leading to the synthesis of complex biaryl compounds.[16][17][18]

General Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of an aryl bromide with this compound.[16][17]

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[16]

-

Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

References

- 1. Thermo Scientific™ this compound 98% | LabMart Limited [labmartgh.com]

- 2. This compound|98%|CAS 881913-20-8 [benchchem.com]

- 3. This compound,(CAS# 881913-20-8)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. This compound - CAS:881913-20-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. BORONIC ACID, [3-(1-NAPHTHALENYL)PHENYL]-(881913-20-8) 1H NMR spectrum [chemicalbook.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. par.nsf.gov [par.nsf.gov]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. raco.cat [raco.cat]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. rsc.org [rsc.org]

An In-depth Technical Guide to (3-(Naphthalen-1-yl)phenyl)boronic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Naphthalen-1-yl)phenyl)boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry, materials science, and organic synthesis. Its unique structure, featuring a naphthalene moiety linked to a phenylboronic acid, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, along with its primary applications, particularly in Suzuki-Miyaura cross-coupling reactions. The methodologies presented herein are grounded in established chemical principles and supported by spectroscopic and chromatographic data to ensure scientific integrity and reproducibility.

Introduction

Arylboronic acids are a class of organoboron compounds that have become indispensable reagents in modern organic synthesis. Their stability, low toxicity, and broad functional group tolerance make them ideal partners in a variety of cross-coupling reactions. Among these, this compound has emerged as a particularly useful building block. The presence of the extended aromatic system of the naphthalene group imparts unique photophysical and electronic properties to the molecules synthesized from it, making it a desirable component in the development of organic light-emitting diodes (OLEDs), molecular sensors, and novel therapeutic agents.[1][2][3] This guide serves as a detailed resource for researchers, providing both the theoretical underpinnings and practical methodologies for the synthesis and characterization of this important compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Grignard reaction, a robust and well-established method for the formation of carbon-carbon bonds.[4] This approach involves the preparation of a Grignard reagent from an appropriate aryl halide, followed by its reaction with a trialkyl borate and subsequent hydrolysis to yield the desired boronic acid.

Synthetic Pathway

The overall synthetic scheme for the preparation of this compound is depicted below. The synthesis commences with the Suzuki-Miyaura coupling of 1-bromonaphthalene and 3-bromophenylboronic acid to form 1-bromo-3-(naphthalen-1-yl)benzene, which is then converted to the corresponding Grignard reagent and subsequently to the target boronic acid.

Figure 1: General synthetic scheme for this compound.

Experimental Protocol: Synthesis

Materials:

-

1-Bromo-3-(naphthalen-1-yl)benzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine. The flask is gently heated under a flow of dry nitrogen to activate the magnesium. A solution of 1-bromo-3-(naphthalen-1-yl)benzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to initiate the reaction. Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the solution becomes acidic. The mixture is then extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification

Crude arylboronic acids often contain boronic anhydrides (boroxines) and other impurities. Several methods can be employed for the purification of this compound to achieve the high purity (≥98%) required for most applications.[5][6]

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as toluene/heptane or water/ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Acid-Base Extraction

This method takes advantage of the acidic nature of the boronic acid group.

Protocol:

-

Dissolve the crude product in an organic solvent such as diethyl ether.

-

Extract the organic solution with an aqueous solution of a base (e.g., 1 M NaOH) to convert the boronic acid into its water-soluble boronate salt.

-

Separate the aqueous layer and wash it with diethyl ether to remove non-acidic impurities.

-

Acidify the aqueous layer with 1 M HCl to precipitate the pure boronic acid.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

Figure 2: Workflow for the purification of this compound via acid-base extraction.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃BO₂ | [5] |

| Molecular Weight | 248.09 g/mol | [5] |

| Appearance | White to off-white powder | [5] |

| CAS Number | 881913-20-8 | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the naphthalene and phenyl rings. The acidic protons of the boronic acid group may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals corresponding to the 16 carbon atoms in the molecule. The carbon atom attached to the boron atom typically appears at a downfield chemical shift. Representative chemical shifts are: δ 157.31, 137.58, 133.47, 131.74, 130.67, 128.27, 128.06, 127.94, 127.43, 126.25, 125.57, 124.88, 123.90, 115.87 ppm.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For this compound, a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) would confirm the elemental composition.

-

HRMS (ESI): Calculated for C₁₆H₁₃BO₂ [M+H]⁺: 249.1081; Found: (Value to be determined experimentally).

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is typically employed for arylboronic acids.

Illustrative HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another modifier).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

The retention time will be specific to the exact conditions and column used. Method development may be required to achieve optimal separation from any impurities.[5]

Applications in Organic Synthesis

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][8] This reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls and conjugated systems.

Suzuki-Miyaura Cross-Coupling

In a typical Suzuki-Miyaura coupling, this compound is reacted with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.

Figure 3: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a Schlenk flask, add this compound (1.2 equivalents), 4-bromotoluene (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture at 80-100 °C with stirring until the starting materials are consumed (monitored by TLC or HPLC).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in modern organic chemistry. This guide has provided a comprehensive overview of its synthesis, purification, and detailed characterization, along with a practical protocol for its application in Suzuki-Miyaura cross-coupling reactions. The methodologies and data presented herein are intended to provide researchers with the necessary information to confidently synthesize and utilize this important building block in their own research endeavors.

References

- 1. (3-(Naphthalen-1-yl)-5-(trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. journals.iucr.org [journals.iucr.org]

- 5. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 6. Thermo Scientific™ this compound 98% | LabMart Limited [labmartgh.com]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Molecular Structure and Applications of (3-(Naphthalen-1-yl)phenyl)boronic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Naphthalen-1-yl)phenyl)boronic acid is an arylboronic acid derivative of significant interest in modern organic and medicinal chemistry. Characterized by the presence of both a naphthalene and a phenyl moiety, this compound serves as a critical building block in the synthesis of complex organic molecules. Its primary utility is realized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation.[1][2] This reaction facilitates the construction of biaryl frameworks, which are prevalent in active pharmaceutical ingredients (APIs), organic light-emitting diodes (OLEDs), and molecular sensors.[1][2] This guide provides an in-depth overview of its molecular structure, physicochemical properties, experimental protocols for its synthesis and characterization, and its applications in research and development.

Molecular Structure and Properties

The molecular structure of this compound incorporates a planar naphthalene ring system linked to a phenyl ring at the meta-position, with a boronic acid [-B(OH)₂] functional group. The boronic acid's empty p-orbital confers electrophilic properties, enabling its versatile reactivity.[2]

Physicochemical and Structural Data

The key quantitative and identifying data for the compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 3-naphthalen-1-yl phenylboronic acid, 3-(1-naphthyl)benzeneboronic acid | [1] |

| CAS Number | 881913-20-8 | [1] |

| Molecular Formula | C₁₆H₁₃BO₂ | [1][3] |

| Molecular Weight | 248.09 g/mol | [1][3] |

| Physical Form | White crystalline powder | [1] |

| Purity | ≥98% | [1][2] |

| SMILES | B(C1=CC(=CC=C1)C2=CC=CC3=CC=CC=C32)(O)O | [1] |

| InChI Key | HFXYUCJLQZCNPD-UHFFFAOYSA-N | [1][3] |

Solid-State Structure

Experimental Protocols

Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

A common and efficient method for the synthesis of this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A representative protocol is detailed below.

Reaction: Coupling of 1-bromonaphthalene with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneboronic acid pinacol ester, followed by hydrolysis.

Materials:

-

1-bromonaphthalene

-

3-bromophenylboronic acid, pinacol ester

-

Palladium(II) acetate [Pd(OAc)₂] or similar Pd catalyst

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

A base (e.g., potassium carbonate, K₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene)

-

Hydrochloric acid (HCl) for hydrolysis

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., magnesium sulfate, MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromonaphthalene (1.0 eq.), 3-bromophenylboronic acid, pinacol ester (1.1 eq.), the palladium catalyst (0.02 eq.), the phosphine ligand (0.04 eq.), and the base (2.0 eq.).

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

-

Purification (Intermediate): Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude pinacol ester intermediate can be purified by column chromatography.

-

Hydrolysis: Dissolve the purified intermediate in a suitable solvent (e.g., acetone/water). Add aqueous HCl and stir at room temperature until the deprotection is complete (monitored by TLC).

-

Final Isolation: Remove the organic solvent under reduced pressure. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a white powder.

Characterization Protocol

To confirm the identity, purity, and structure of the synthesized compound, a standard suite of analytical techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to determine the number and environment of protons. The spectrum for this compound is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the naphthalene and phenyl rings, along with a broad singlet for the acidic -OH protons of the boronic acid group.

-

¹³C NMR: Used to identify the carbon skeleton of the molecule.

-

¹¹B NMR: Used to confirm the presence and electronic environment of the boron atom.

2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio, which should match the calculated molecular weight of C₁₆H₁₃BO₂.

3. Infrared (IR) Spectroscopy:

-

Used to identify key functional groups. The spectrum should show a strong, broad O-H stretching band (around 3200-3500 cm⁻¹) for the boronic acid, B-O stretching (around 1350 cm⁻¹), and characteristic C=C stretching bands for the aromatic rings.

Applications in Drug Development and Materials Science

The primary application of this compound is as a reagent in Suzuki-Miyaura cross-coupling reactions.[1] This reaction is fundamental for creating C-C bonds to assemble complex biaryl and poly-aryl structures.

Key Application Areas:

-

Pharmaceutical Synthesis: Used to synthesize intermediates for active pharmaceutical ingredients (APIs) where a biaryl core is a key pharmacophore.[1]

-

Organic Electronics: Serves as a building block for conjugated organic materials used in the fabrication of OLEDs and other electronic devices.[1]

-

Ligand Development: Employed in the synthesis of complex ligands for catalysis and coordination chemistry.[1]

The diagram below illustrates the catalytic cycle of a Suzuki-Miyaura reaction using an aryl boronic acid like this compound.

Conclusion

This compound is a versatile and high-purity reagent essential for advanced organic synthesis. Its defined molecular structure allows for precise C-C bond formation, making it an invaluable tool for researchers in medicinal chemistry, materials science, and drug development. The protocols and data presented in this guide offer a comprehensive technical overview for professionals utilizing this compound in demanding synthetic applications.

References

- 1. Thermo Scientific™ this compound 98% | LabMart Limited [labmartgh.com]

- 2. This compound|98%|CAS 881913-20-8 [benchchem.com]

- 3. BORONIC ACID, [3-(1-NAPHTHALENYL)PHENYL]-(881913-20-8) 1H NMR spectrum [chemicalbook.com]

- 4. Two forms of (naphthalen-1-yl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Solubility of (3-(Naphthalen-1-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Naphthalen-1-yl)phenyl)boronic acid is an arylboronic acid derivative that serves as a critical building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2] Its utility in the synthesis of complex aromatic compounds makes it valuable in pharmaceutical research, medicinal chemistry, and materials science for the development of organic electronics like OLEDs.[1][2] A thorough understanding of its solubility is fundamental for optimizing reaction conditions, developing purification strategies, and formulating new chemical entities.

This technical guide provides a comprehensive overview of the known properties of this compound, general solubility trends for arylboronic acids, and detailed experimental protocols for determining its solubility.

Physicochemical Properties

While specific solubility data for this compound is not extensively documented in publicly available literature, its key physicochemical properties are summarized below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-(1-Naphthyl)benzeneboronic acid, (3-naphthalen-1-ylphenyl)boronic acid |

| CAS Number | 881913-20-8[3] |

| Molecular Formula | C₁₆H₁₃BO₂[1][3] |

| Molecular Weight | 248.09 g/mol [1] |

| Appearance | White crystalline powder[1] |

| Purity | ≥98%[1][2] |

General Solubility Characteristics of Arylboronic Acids

The solubility of arylboronic acids is influenced by the nature of the substituents on the phenyl ring and the properties of the solvent. Generally, boronic acids exhibit increased solubility in polar organic solvents.[4] However, the presence of the large, nonpolar naphthalene group in this compound is expected to influence its solubility profile.

To provide context, the following tables summarize the solubility of phenylboronic acid and its derivatives in various organic solvents. This data can be used to infer potential solvent systems for this compound.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [5][6][7]

| Solvent | Solubility |

| Dipropyl ether | High |

| Acetone | High |

| 3-Pentanone | High |

| Chloroform | Moderate |

| Methylcyclohexane | Very Low |

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [8][9]

| Solvent | Ortho-isomer Solubility | Meta-isomer Solubility | Para-isomer Solubility |

| Chloroform | High | Moderate | Moderate |

| 3-Pentanone | High | Moderate | Moderate |

| Acetone | High | Moderate | Moderate |

| Dipropyl ether | Moderate | Low | Low |

| Methylcyclohexane | Low | Very Low | Very Low |

It is a general trend that esterification of boronic acids to form, for example, pinacol esters, increases their solubility in organic solvents.[6][9][10]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following established methods are recommended.

Dynamic Method (Synthetic Method)

This method is widely used for determining the solubility of boronic acids and involves observing the temperature at which a known concentration of the solute completely dissolves in a solvent upon controlled heating.[8][11][12]

Materials and Equipment:

-

This compound

-

High-purity organic solvents

-

Analytical balance (precision ±0.1 mg)

-

Glass vials or test tubes with airtight seals

-

Magnetic stirrer and stir bars

-

Controlled temperature bath (e.g., oil bath) with a programmable temperature ramp

-

Calibrated thermometer or thermocouple

-

Luminance probe or turbidity sensor (or visual observation)

Procedure:

-

Accurately weigh a specific amount of this compound and the chosen solvent into a glass vial to prepare a mixture of known composition.

-

Seal the vial and place it in the temperature-controlled bath.

-

Begin stirring the mixture at a constant rate.

-

Slowly increase the temperature of the bath (e.g., 0.1 °C/min) while monitoring the mixture.

-

The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration.

-

Repeat this process for different concentrations to construct a solubility curve.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a constant temperature.[13]

Materials and Equipment:

-

This compound

-

High-purity organic solvents

-

Analytical balance

-

Sealed vials

-

Shaker or agitator in a temperature-controlled incubator

-

Centrifuge

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. An excess of solid must be present to ensure a saturated solution at equilibrium.

-

Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully extract a sample of the supernatant. It is crucial not to disturb the solid residue.

-

Centrifuge the sample to remove any remaining suspended solid particles.

-

Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved this compound using a calibrated analytical method like HPLC or UV-Vis spectroscopy.

Key Applications and Associated Pathways

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds to synthesize biaryls and other conjugated systems.[1][12]

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a boronic acid using the methods described in this guide.

Caption: Workflow for determining boronic acid solubility.

Conclusion

References

- 1. Thermo Scientific™ this compound 98% | LabMart Limited [labmartgh.com]

- 2. This compound|98%|CAS 881913-20-8 [benchchem.com]

- 3. This compound - CAS:881913-20-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Purity Analysis of (3-(Naphthalen-1-yl)phenyl)boronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of (3-(Naphthalen-1-yl)phenyl)boronic acid, a key building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. This document outlines common analytical methodologies, potential impurities, and detailed experimental protocols to ensure the quality and consistency of this critical reagent.

Introduction

This compound (CAS No. 881913-20-8) is an arylboronic acid widely employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Its utility in the synthesis of complex biaryl structures makes it a valuable intermediate for active pharmaceutical ingredients (APIs), organic light-emitting diodes (OLEDs), and other advanced materials.[1][2] Given its application in highly sensitive and regulated fields, a thorough understanding and rigorous control of its purity are paramount.

This guide details the analytical techniques and potential impurities associated with this compound, providing researchers and drug development professionals with the necessary information to establish robust quality control protocols.

Physicochemical Properties and Purity Specifications

A summary of the key physicochemical properties and typical commercial purity specifications for this compound is presented in Table 1.

| Property | Value |

| CAS Number | 881913-20-8 |

| Molecular Formula | C₁₆H₁₃BO₂ |

| Molecular Weight | 248.08 g/mol |

| Appearance | White to off-white powder/crystals |

| Typical Purity (Commercial) | ≥97% to ≥98%[1][3] |

| Solubility | Soluble in organic solvents such as methanol, THF, and DMSO. |

Table 1: Physicochemical Properties and Purity Specifications

Potential Impurities

The purity profile of this compound is influenced by its synthetic route and subsequent handling and storage. The most common synthetic pathway involves a Suzuki-Miyaura cross-coupling reaction, which can introduce several process-related impurities.

Common Impurities:

-

Homocoupling Products: Dimerization of the boronic acid or the aryl halide starting materials can lead to the formation of binaphthyl and biphenyl impurities.

-

Dehalogenation Products: Removal of the halide from the starting aryl halide can result in the formation of naphthalene.

-

Protodeboronation Products: Cleavage of the C-B bond can lead to the formation of 1-phenylnaphthalene.

-

Boronic Acid Anhydrides (Boroxines): Boronic acids can reversibly form cyclic anhydrides, particularly upon heating or in non-polar solvents.

-

Residual Palladium: Trace amounts of the palladium catalyst used in the synthesis may remain in the final product.

-

Residual Solvents: Solvents used during the synthesis and purification process may be present in the final product.

A logical workflow for the identification and control of these impurities is essential for ensuring the quality of this compound.

References

An In-depth Technical Guide to (3-(Naphthalen-1-yl)phenyl)boronic acid: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Naphthalen-1-yl)phenyl)boronic acid is a versatile bifunctional organic compound that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring both a naphthalene and a phenyl moiety, combined with the reactive boronic acid group, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and its application in Suzuki-Miyaura cross-coupling reactions, and insights into its role in the development of advanced materials and potential therapeutic agents.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can source this compound in various purities and quantities to suit their specific needs. The most common CAS number for this compound is 881913-20-8 .

A summary of representative commercial suppliers and their product specifications is provided in Table 1. Please note that availability and pricing are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| INDOFINE Chemical Company | [3-(1-NAPHTHYL)PHENYL]BORONIC ACID | 881913-20-8 | 98% | 1 g, 5 g |

| Thermo Scientific™ | This compound | 881913-20-8 | 98% | 250 mg, 1 g, 5 g |

| TCI America | 3-(1-Naphthyl)phenylboronic Acid | 881913-20-8 | >98.0% | 1 g, 5 g |

| BLDpharm | This compound | 881913-20-8 | 96% | Not specified |

| Chem-Impex | 3-(1-Naphthyl)phenylboronic acid | 881913-20-8 | 97-105% (Titration) | 5 g |

| Advanced ChemBlocks | 3-(Naphthalen-1-yl)phenylboronic acid | 881913-20-8 | 97% | Not specified |

Table 1: Commercial Availability of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

| Property | Value |

| Molecular Formula | C₁₆H₁₃BO₂ |

| Molecular Weight | 248.08 g/mol |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | Not widely reported |

| Solubility | Generally soluble in polar organic solvents |

| Storage Conditions | Store in a cool, dry place. Room temperature.[1] |

Table 2: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, with the Suzuki-Miyaura cross-coupling reaction being a prominent and efficient route.

Synthesis of this compound

A representative experimental protocol for the synthesis of this compound is detailed below, based on a procedure described in patent literature.[2]

Reaction Scheme:

Caption: Synthetic route to this compound.

Experimental Protocol:

-

Reactant Preparation: In a suitable reaction vessel, dissolve 1,3-benzenediboronic acid (1.99 g, 12 mmol) and 1-bromonaphthalene (2.07 g, 10 mmol) in a 2:1 mixture of tetrahydrofuran (THF) and water (100 mL).[2]

-

Catalyst and Base Addition: To the solution, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) and potassium carbonate (4.15 g, 30 mmol).[2]

-

Reaction Conditions: Stir the reaction mixture at reflux (80 °C) for 2 hours.[2]

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer three times with diethyl ether (40 mL each). Combine the organic phases.[2]

-

Purification: Dry the combined organic phase with magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield this compound (1.74 g, 70% yield).[2]

Application in Suzuki-Miyaura Cross-Coupling: Synthesis of an OLED Host Material

This compound is a key building block in the synthesis of advanced materials for organic electronics. A notable application is in the preparation of host materials for organic light-emitting diodes (OLEDs). The following protocol describes the synthesis of a blue OLED host material, 9-(10-(4-(naphthalen-1-yl)phenyl)anthracene-9-yl)SBFF (BH-9NPA), which utilizes a derivative of the title compound.[2][3]

Caption: Experimental workflow for the synthesis of a blue OLED host material.

Experimental Protocol (General Procedure adapted for BH-9NPA synthesis):

-

Reaction Setup: In a reaction flask, combine 9-bromo-SBFF (1.0 equivalent), 10-(4-(naphthalen-1-yl)phenyl)anthracene-9-yl boronic acid (1.1 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water.

-

Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired blue OLED host material, BH-9NPA.[2][3]

Applications in Medicinal Chemistry and Drug Discovery

Boronic acids and their derivatives are recognized as important pharmacophores in medicinal chemistry. They can act as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues.[4] While specific therapeutic applications of this compound are not yet widely documented, its structural motifs are of significant interest in drug design.

As a representative example, phenylboronic acid has been shown to inhibit key signaling networks involved in cancer cell migration.[1][5] It has been demonstrated to decrease the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) in metastatic prostate cancer cells.[5] These proteins are crucial regulators of the actin cytoskeleton, which governs cell motility.

Caption: Inhibition of Rho GTPase signaling by a boronic acid analog.

The naphthalenyl-phenyl scaffold of this compound provides a larger and more complex hydrophobic backbone compared to phenylboronic acid. This could be exploited to design more potent and selective inhibitors for various enzymatic targets. The development of derivatives of this compound could lead to novel therapeutic agents targeting diseases where cell migration and proliferation are key pathological features, such as cancer.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in organic synthesis, materials science, and medicinal chemistry. Its utility in the construction of complex biaryl systems via Suzuki-Miyaura cross-coupling has been demonstrated, particularly in the synthesis of advanced materials for OLEDs. While its direct applications in medicinal chemistry are still emerging, the structural features of this molecule make it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides researchers and drug development professionals with a solid foundation of information to explore the diverse applications of this versatile compound.

References

- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]

- 5. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Naphthalene-Substituted Phenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract